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Oleyl palmitate

Cat. No.: B1593898
CAS No.: 2906-55-0
M. Wt: 506.9 g/mol
InChI Key: ZCVXZRVTVSAZJS-ZCXUNETKSA-N
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Description

Contextualization within Lipid Biochemistry and Metabolism

Oleyl palmitate, a wax ester, is a lipid molecule formed from the esterification of palmitic acid, a saturated 16-carbon fatty acid, and oleyl alcohol, an 18-carbon monounsaturated fatty alcohol. larodan.com Within the broader context of lipid biochemistry, this compound belongs to a class of neutral lipids known as wax esters, which are characterized by the ester bond between a long-chain fatty acid and a long-chain fatty alcohol. wikipedia.org These molecules serve diverse biological functions across various organisms, from providing protective coatings on plant leaves to acting as significant energy reserves. wikipedia.orgnih.gov

The biosynthesis of this compound is intrinsically linked to the metabolic pathways of its constituent parts. Palmitic acid is a primary product of fatty acid synthesis, a process that begins with acetyl-CoA and malonyl-CoA. ocl-journal.org Oleic acid, the precursor to oleyl alcohol, is typically formed through the desaturation of stearic acid (18:0). ocl-journal.org The final step in this compound formation involves the enzymatic action of a wax synthase, which catalyzes the esterification of palmitoyl-CoA with oleyl alcohol. nih.gov

In metabolic processes, this compound can be hydrolyzed by lipases and carboxylesterases, enzymes that also act on triglycerides. wikipedia.orginchem.org This enzymatic breakdown releases palmitic acid and oleyl alcohol, which can then be further metabolized for energy or other cellular processes. inchem.org For instance, in vitro studies have demonstrated the hydrolysis of this compound by porcine pancreatic lipase (B570770). inchem.org The metabolism of ingested this compound has been observed in animal studies, where its digestion and absorption lead to the release of its constituent fatty acid and fatty alcohol. inchem.org

The physical properties of wax esters like this compound are crucial to their biological roles. As an unsaturated wax ester, it generally has a lower melting point compared to its fully saturated counterparts, making it more likely to be in a liquid state at physiological temperatures. wikipedia.org This fluidity is particularly important in marine organisms, where wax esters, including those similar in structure to this compound, are major storage lipids. wikipedia.orgnih.gov They contribute to buoyancy, allowing organisms like the orange roughy fish and various zooplankton to maintain their position in the water column with reduced energy expenditure. nih.govontosight.aioup.com In these organisms, wax esters can be a more significant energy reserve than triglycerides. oup.com

Furthermore, research into related lipid classes has utilized this compound as a model compound. For example, in studies of (O-acyl) ω-hydroxy fatty acids (OAHFAs), which are important polar lipids in the tear film, (O-oleyl) ω-hydroxy palmitic acid was synthesized and its surface properties were compared to those of palmityl oleate (B1233923) (an isomer of this compound) and oleic acid to understand the surfactant properties of OAHFAs. researchgate.netnih.gov

Historical Perspectives on Wax Ester Research Methodologies

The study of wax esters, including this compound, has evolved significantly with advancements in analytical chemistry. Early research on the composition of waxes relied on classical chemical methods. A foundational technique was saponification , a process involving hydrolysis with a strong base. This broke the ester bond of the wax ester, yielding the constituent fatty acid and fatty alcohol. spectroscopyonline.com These components were then individually analyzed, often after derivatization, to infer the original wax ester composition. However, this method was destructive and did not provide information on the specific molecular pairing of the acid and alcohol in the original wax ester. nih.gov

The mid-20th century saw the advent of chromatographic techniques , which revolutionized lipid analysis. Thin-layer chromatography (TLC) emerged as a simple and effective method for separating different lipid classes. Researchers could apply a lipid extract to a silica (B1680970) gel plate and, using an appropriate solvent system, separate wax esters from other lipids like triglycerides, free fatty acids, and sterols. researchgate.netnih.govbioone.org This allowed for the isolation and purification of the wax ester fraction for further analysis. gerli.com

Gas chromatography (GC) became a cornerstone of wax ester research. Initially, GC was used to analyze the fatty acid methyl esters (FAMEs) and fatty alcohol acetates produced after saponification and derivatization of the wax ester fraction. bioone.orgdfo-mpo.gc.ca With the development of high-temperature stable capillary columns and detectors like the flame ionization detector (FID), it became possible to analyze intact wax esters directly. gerli.comdfo-mpo.gc.ca This allowed for the separation of wax esters based on their total carbon number, although distinguishing between isomers remained a challenge. nih.govdfo-mpo.gc.ca

The coupling of mass spectrometry (MS) with GC (GC-MS ) provided a powerful tool for the structural elucidation of wax esters. nih.govcsic.es Mass spectrometry could provide molecular weight information and characteristic fragmentation patterns that helped to identify both the fatty acid and fatty alcohol components of an intact wax ester molecule. nih.govspectroscopyonline.com This combination of separation and detection significantly enhanced the ability to characterize complex mixtures of wax esters.

More recent advancements have seen the widespread adoption of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS ). nih.govnumberanalytics.comnih.govmdpi.com HPLC offers excellent separation of lipid molecules, often with less need for the high temperatures required by GC, which can risk degradation of sensitive compounds. spectroscopyonline.com When combined with advanced mass spectrometry techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), researchers can now perform detailed "lipidomics" studies, identifying and quantifying hundreds of individual lipid species, including specific wax esters like this compound, from complex biological samples. nih.govnumberanalytics.comnih.govmdpi.com This modern approach provides unprecedented detail about the composition and structure of wax esters in their native state. nih.govnih.gov

Data Tables

Table 1: Properties of this compound and its Constituents

CompoundMolecular FormulaMolecular Weight ( g/mol )Description
This compoundC₃₄H₆₆O₂506.89A wax ester formed from palmitic acid and oleyl alcohol. larodan.com
Palmitic AcidC₁₆H₃₂O₂256.42A 16-carbon saturated fatty acid. scielo.br
Oleyl AlcoholC₁₈H₃₆O268.48An 18-carbon monounsaturated fatty alcohol. researchgate.net

Table 2: Evolution of Analytical Techniques for Wax Ester Research

EraPrimary Technique(s)Information ObtainedLimitations
Early ResearchSaponificationConstituent fatty acids and alcohols. spectroscopyonline.comDestructive, loss of molecular species information. nih.gov
Mid-20th CenturyThin-Layer Chromatography (TLC)Separation of lipid classes, isolation of wax esters. researchgate.netbioone.orgPrimarily qualitative, limited resolution.
Late 20th CenturyGas Chromatography (GC), GC-MSSeparation of intact wax esters, molecular weight, and structural fragments. nih.govdfo-mpo.gc.caIsomer co-elution, requires high temperatures. nih.gov
21st CenturyHigh-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Detailed identification and quantification of individual wax ester species. nih.govnih.govComplex data analysis, requires sophisticated instrumentation. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H66O2 B1593898 Oleyl palmitate CAS No. 2906-55-0

Properties

IUPAC Name

[(Z)-octadec-9-enyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXZRVTVSAZJS-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883904
Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2906-55-0
Record name Oleyl palmitate
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Record name Oleyl palmitate
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Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name Hexadecanoic acid, (9Z)-9-octadecen-1-yl ester
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Record name (Z)-octadec-9-enyl palmitate
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Record name OLEYL PALMITATE
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Structural and Conformational Dynamics of Oleyl Palmitate

Molecular Architecture and Isomeric Considerations

Oleyl palmitate is an ester formed from the condensation of oleyl alcohol, an 18-carbon unsaturated alcohol with a cis-double bond at the 9th position, and palmitic acid, a 16-carbon saturated fatty acid. larodan.commdpi.com Its molecular formula is C34H66O2, and it has a molecular weight of approximately 506.89 g/mol . larodan.comcymitquimica.comnih.gov The presence of the long hydrocarbon chains from both the alcohol and the acid moieties imparts a significant hydrophobic character to the molecule.

The key structural feature of this compound is the ester linkage (-COO-) connecting the oleyl and palmitoyl (B13399708) chains. The "oleyl" part of the name signifies the C18:1 acyl group, while "palmitate" refers to the C16:0 acyl group. larodan.com The cis-configuration of the double bond in the oleyl chain introduces a distinct kink in its structure, preventing the molecule from packing as tightly as its fully saturated counterparts, such as stearyl palmitate (C34H68O2). larodan.com This kink has profound implications for the physical properties and biological functions of this compound.

Isomeric variations of this compound can exist, primarily related to the position and configuration of the double bond in the oleyl chain. The most common isomer is (Z)-octadec-9-enyl hexadecanoate (B85987), where the double bond is between carbons 9 and 10 in the cis configuration. larodan.com Other positional isomers with the double bond at different locations along the oleyl chain, as well as the trans-isomer (elaidyl palmitate), are possible but less common in natural systems.

Table 1: Key Molecular Identifiers for this compound

Identifier Value
Molecular Formula C34H66O2 larodan.comcymitquimica.com
Molecular Weight 506.89 g/mol larodan.comcymitquimica.com
CAS Number 2906-55-0 larodan.com
IUPAC Name [(Z)-octadec-9-enyl] hexadecanoate nih.gov

| Lipid Number | C(18:1/16:0) larodan.com |

Conformational Analysis and Advanced Molecular Modeling Approaches

Advanced molecular modeling techniques, such as molecular dynamics (MD) simulations, have been instrumental in exploring the conformational space of this compound and related lipid molecules. mdpi.comresearchgate.netsemanticscholar.org These simulations allow researchers to visualize the dynamic behavior of the molecule, including the flexibility of its acyl chains and the interactions between different parts of the molecule. google.com

Intermolecular Interactions and Self-Assembly Phenomena

The amphiphilic nature of this compound, albeit weak due to the dominance of the hydrophobic chains, drives its self-assembly in aqueous environments. The primary intermolecular forces at play are van der Waals interactions between the long hydrocarbon tails. mdpi.com These non-covalent interactions, along with hydrophobic effects, are the main drivers for the aggregation and self-organization of these molecules. nih.govdovepress.com

The shape and packing of this compound molecules are influenced by a balance of attractive and repulsive forces. nih.gov The bulky nature of the bent oleyl chain can disrupt the ordered packing that is characteristic of saturated lipids, leading to more disordered and fluid aggregates.

In aqueous solutions, this compound, often in combination with surfactants, can form micellar systems and nanoemulsions. mdpi.comresearchgate.net Micelles are spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, while the more polar ester head groups are oriented towards the aqueous phase. tandfonline.comgoogle.com

The formation of nanoemulsions containing this compound has been a subject of significant research. walshmedicalmedia.comtandfonline.commdpi.com Nanoemulsions are kinetically stable colloidal dispersions of oil droplets in water, with droplet sizes typically in the range of 20-200 nm. walshmedicalmedia.com this compound can constitute the oil phase of these emulsions. The formation and stability of these nanoemulsions are critically dependent on the presence of surfactants, which reduce the interfacial tension between the oil and water phases. walshmedicalmedia.com

Molecular dynamics simulations have provided atomic-level insights into the self-assembly process of this compound and surfactants into nanoemulsion droplets. mdpi.comresearchgate.netsemanticscholar.org These studies have shown that the surfactant molecules arrange themselves at the oil-water interface, with their hydrophobic tails penetrating the this compound core and their hydrophilic heads interacting with the surrounding water. semanticscholar.orgresearchgate.net This arrangement stabilizes the nanoemulsion and prevents the oil droplets from coalescing. Research has shown that the shape of the resulting aggregates can be influenced by the components of the system, with studies reporting the formation of prolate-like micellar structures. mdpi.comresearchgate.net

Table 2: Research Findings on this compound in Nanoemulsions

Study Focus Key Findings References
Self-Assembly with Tween 80 Molecular dynamics simulations showed the formation of stable, prolate-like micellar structures of this compound and Tween 80 in water. mdpi.comresearchgate.net
Role in Palm Oil Ester Nanoemulsions This compound is a major component of palm oil esters (POEs) used to form nanoemulsions for potential drug delivery applications. mdpi.comwalshmedicalmedia.com

| Influence of Surfactants | The formation and droplet size of nanoemulsions containing palm kernel oil esters (which include this compound) are dependent on the surfactant type and concentration. | tandfonline.com |

While this compound itself does not typically form stable bilayers due to its conical shape, it can be incorporated into lipid bilayers composed of other lipids, such as phospholipids (B1166683). capes.gov.brnih.gov The presence of this compound within a lipid membrane can significantly alter the membrane's physical properties. nih.gov

The bent oleyl chain can introduce packing defects in the bilayer, increasing its fluidity and permeability. nih.gov This is a key concept in understanding how different lipid species can modulate the function of biological membranes. The study of such mixed lipid systems is crucial for developing membrane mimetic systems that can accurately replicate the complex environment of a cell membrane. mdpi.comacs.org

Membrane mimetic systems, such as liposomes and nanodiscs, are valuable tools for studying membrane proteins and their interactions with the lipid environment. mdpi.comresearchgate.net By incorporating this compound into these systems, researchers can investigate how the presence of this wax ester affects membrane structure and the function of embedded proteins. Molecular dynamics simulations of lipid bilayers containing molecules with similar acyl chains, like palmitoyl-oleoyl phosphatidylcholine (POPC), have provided detailed information on the structure and dynamics of such mixed-chain lipid assemblies. nih.govresearchgate.net These studies highlight how the interplay between saturated and unsaturated acyl chains governs the properties of the bilayer.

Synthetic and Biosynthetic Pathways of Oleyl Palmitate

Chemical Synthesis Methodologies

The chemical synthesis of oleyl palmitate primarily relies on esterification reactions, where a carboxylic acid (palmitic acid) reacts with an alcohol (oleyl alcohol) in the presence of a catalyst.

Esterification Reactions and Catalytic Systems

Esterification is a well-established method for producing this compound. The reaction involves the removal of a water molecule from the carboxyl group of palmitic acid and the hydroxyl group of oleyl alcohol. To enhance the reaction rate and yield, various catalytic systems are employed.

Acid catalysts, such as sulfuric acid, are commonly used to protonate the carbonyl oxygen of the palmitic acid, making it more susceptible to nucleophilic attack by oleyl alcohol. ekb.eg Another approach involves the use of heterogeneous catalysts. For instance, a ternary catalyst system composed of trisodium (B8492382) phosphate, metatitanic acid, and chromatographic silica (B1680970) gel has been developed. google.com This system offers high activity and stability, and it is easily separated from the product. google.com The components are typically used in specific weight ratios, for example, 2-21 parts of trisodium phosphate, 10-16 parts of metatitanic acid, and 69-82 parts of chromatographic silica gel. google.com

The reaction can be carried out with or without a solvent. When a solvent is used, n-hexane is a common choice. Solvent-free systems are also being explored to develop more environmentally friendly processes, although they may require higher temperatures to proceed efficiently.

Process Optimization Strategies for this compound Synthesis

Optimizing the synthesis of this compound involves manipulating several reaction parameters to maximize the yield and purity of the final product. Key factors that are often adjusted include temperature, molar ratio of reactants, catalyst loading, and reaction time.

Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 50°C to 210°C, to accelerate the reaction rate. google.com However, excessively high temperatures can lead to side reactions and degradation of the product.

Molar Ratio: The molar ratio of oleyl alcohol to palmitic acid is a critical parameter. An excess of one reactant, usually the alcohol, can be used to shift the reaction equilibrium towards the formation of the ester. Ratios such as 1:2 (palmitic acid to oleyl alcohol) have been reported.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction. For the ternary catalyst system, a loading of 0.6-1.5% relative to the weight of palmitic acid has been found to be effective. Increasing the catalyst amount beyond a certain point may not significantly improve the yield and can complicate the purification process.

Reaction Time: The duration of the reaction is another important factor. The reaction is monitored over time to determine the point at which the maximum yield is achieved. Reaction times can range from a few hours to several hours depending on the other conditions. google.com

The table below summarizes the impact of different parameters on the yield of oleyl palmitamide, a related compound, which provides insights into the optimization of this compound synthesis.

Catalyst (% of palmitic acid)Yield (%)Filtration Time (minutes)
0.695.135
1.096.945
1.596.260
Data derived from a study on oleyl palmitamide synthesis, illustrating the general principles of process optimization.

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing this compound. This approach utilizes enzymes, particularly lipases, as biocatalysts.

Lipase-Mediated Esterification for this compound Production

Lipases are enzymes that can catalyze the esterification of fatty acids and alcohols under mild conditions. Various lipases, such as those from Candida antarctica (Novozym 435), Rhizomucor miehei (Lipozyme RM IM), and Alcaligenes sp., have been successfully used for the synthesis of wax esters like this compound. rsc.orgdss.go.th The use of immobilized lipases is particularly advantageous as it simplifies the separation of the catalyst from the reaction mixture and allows for its reuse over multiple cycles. researchgate.net

The synthesis can be performed through direct esterification of palmitic acid and oleyl alcohol or via alcoholysis (transesterification) of a triglyceride source of palmitic acid, such as palm oil, with oleyl alcohol. researchgate.netresearchgate.net The reaction is often carried out in an organic solvent like hexane (B92381) to solubilize the substrates, though solvent-free systems are also being developed. google.com

Enzyme Kinetics and Reaction Mechanisms in Biocatalytic Processes

The enzymatic synthesis of this compound often follows Michaelis-Menten kinetics. researchgate.netresearchgate.net This model describes how the initial reaction rate varies with substrate concentration. Studies on the alcoholysis of palm oil with oleyl alcohol using Lipozyme IM have shown that the reaction follows a Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net In this mechanism, the enzyme binds to the first substrate (e.g., the acyl donor from palm oil) and releases the first product (e.g., glycerol), forming an enzyme-acyl intermediate. This intermediate then binds to the second substrate (oleyl alcohol) to form the final ester product and regenerate the free enzyme.

Kinetic parameters, such as the maximum reaction rate (Vmax) and the Michaelis-Menten constant (Km), can be determined experimentally. For the alcoholysis of palm oil and oleyl alcohol, a Vmax of 6 x 10-3 mmol/h·mg of catalyst has been reported, with Km values of 4.145 M for palm oil and 6.120 M for oleyl alcohol. researchgate.netresearchgate.net These parameters are crucial for understanding the enzyme's affinity for its substrates and for designing efficient bioreactors.

Regioselective and Stereoselective Approaches in this compound Synthesis

One of the significant advantages of using lipases is their potential for regioselectivity and stereoselectivity. Regioselectivity refers to the ability of an enzyme to catalyze a reaction at a specific position on a molecule. For instance, in the acylation of a polyol like glucose with palmitic acid, lipases can selectively catalyze the formation of an ester bond at a particular hydroxyl group, such as the C-6 position to form 6-O-glucose palmitate. researchgate.net

Endogenous Biosynthesis and Metabolic Precursors

The endogenous biosynthesis of this compound is a multi-step process that relies on the intricate interplay of several enzyme systems and metabolic pathways. The primary precursors for this synthesis are derived from the metabolism of carbohydrates, amino acids, and other fatty acids. mdpi.com These precursors are ultimately converted into acetyl-CoA, which serves as the fundamental building block for the de novo synthesis of fatty acids. byjus.com The entire process occurs primarily in the cytosol of cells in various tissues, including the liver, adipose tissue, and lactating mammary glands. byjus.comallen.in The biosynthesis culminates in the esterification of oleic acid (an 18-carbon monounsaturated fatty acid) with palmitic acid (a 16-carbon saturated fatty acid) to form this compound.

Fatty Acid Synthase and Elongase Systems in Palmitate and Oleate (B1233923) Formation

Once palmitate is synthesized, it can be elongated to form longer-chain saturated fatty acids, such as stearic acid (18:0), through the action of fatty acid elongase systems. mdpi.com These elongases are membrane-bound enzymes, typically located in the endoplasmic reticulum, that add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA substrate. aocs.orgnih.gov Specifically, the elongation of palmitoyl-CoA to stearoyl-CoA is a crucial step in the pathway leading to oleate synthesis. mdpi.com

Table 1: Key Enzymes in Palmitate and Stearate Synthesis

EnzymeLocationFunctionSubstratesProduct
Acetyl-CoA CarboxylaseCytosolCatalyzes the formation of malonyl-CoA. byjus.comAcetyl-CoA, Bicarbonate, ATPMalonyl-CoA
Fatty Acid Synthase (FAS)CytosolSynthesizes palmitate through a series of condensation, reduction, dehydration, and reduction reactions. allen.inwikipedia.orgAcetyl-CoA, Malonyl-CoA, NADPHPalmitate
Fatty Acid Elongase (e.g., ELOVL6)Endoplasmic ReticulumElongates fatty acyl-CoAs by two carbons. mdpi.comPalmitoyl-CoA, Malonyl-CoA, NADPHStearoyl-CoA

Desaturase Enzymes and Unsaturation Pathways Leading to Oleate

The formation of oleate, the unsaturated component of this compound, is dependent on the action of desaturase enzymes. These enzymes introduce double bonds into the fatty acid chain. The key enzyme in this process is stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase. wikipedia.orgwikipedia.org SCD is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the introduction of a double bond at the ninth carbon position of stearoyl-CoA, converting it into oleoyl-CoA. routledgetextbooks.comwikipedia.org

This desaturation reaction is an oxidative process that requires molecular oxygen (O2) and electrons transferred from NADH via a short electron transport chain involving cytochrome b5 reductase and cytochrome b5. routledgetextbooks.comwikipedia.org The ratio of stearic acid to oleic acid is critical for cellular functions, influencing membrane fluidity and signal transduction. wikipedia.org

Table 2: The Desaturation of Stearoyl-CoA

EnzymeLocationReactionSubstratesProduct
Stearoyl-CoA Desaturase (SCD/Δ9-desaturase)Endoplasmic ReticulumIntroduction of a cis-double bond between carbons 9 and 10. wikipedia.orgStearoyl-CoA, NADH, H+, O2Oleoyl-CoA, NAD+, 2H2O

Acyl-CoA Metabolism and Esterification Pathways

Before palmitate and oleate can be combined to form this compound, they must first be activated. This activation is achieved by converting the free fatty acids into their corresponding acyl-CoA esters, namely palmitoyl-CoA and oleoyl-CoA. wikipedia.org This reaction is catalyzed by acyl-CoA synthetases and requires ATP. wikipedia.org These activated fatty acyl-CoAs are central players in lipid metabolism, serving as substrates for various metabolic pathways. wikipedia.org

The final step in the biosynthesis of this compound is the esterification of oleoyl-CoA with a palmitate molecule. While the primary fate of newly synthesized fatty acyl-CoAs is their incorporation into triglycerides for energy storage or phospholipids (B1166683) for membrane structure, they can also be esterified to other fatty alcohols. libretexts.orgumk.pl The formation of this compound involves the transfer of the oleoyl (B10858665) group from oleoyl-CoA to the hydroxyl group of a palmitoyl (B13399708) alcohol, or through the esterification of oleic acid to palmitoyl-CoA, a reaction catalyzed by acyl-CoA:diacylglycerol O-acyltransferase (DGAT) or a similar acyltransferase. mdpi.com This results in the formation of the wax ester, this compound.

Biological Roles and Mechanistic Investigations of Oleyl Palmitate

Integration within Lipid Metabolism and Homeostasis

The metabolic journey of oleyl palmitate and other wax esters involves several key steps, from their initial breakdown to their ultimate fate within the cell. This integration is crucial for maintaining lipid balance and cellular energy supplies.

Wax esters like this compound serve as a significant energy reserve in various organisms, particularly in marine life that consumes zooplankton rich in these lipids. inchem.org In mammals, the utilization of dietary wax esters is less efficient. researchgate.net Studies have shown that the metabolic fate of wax esters is dependent on the organism's digestive and metabolic capabilities. inchem.orgresearchgate.net For instance, some seabirds can assimilate wax esters with over 90% efficiency, a stark contrast to the approximately 50% absorption rate observed in mammals. researchgate.netebm-journal.org

The metabolic processing of wax esters can be influenced by the presence of other dietary lipids. For example, pancreatic lipase (B570770) hydrolyzes triglycerides at a much higher rate than wax esters, suggesting that a diet high in fat may inhibit the breakdown of waxes. ebm-journal.org In biotechnological applications, microorganisms like Acinetobacter baylyi ADP1 can be engineered to produce wax esters, and the composition of these esters can be controlled by altering the growth substrates. nih.govosti.gov

The initial and rate-limiting step in the digestion of wax esters is their hydrolysis into a fatty acid and a fatty alcohol. ebm-journal.org This process is primarily carried out by pancreatic wax esterase, an enzyme that is also known as carboxyl ester hydrolase. inchem.orgebm-journal.org The activity of this enzyme is enhanced by the presence of colipase and bile salts. ebm-journal.org

Porcine pancreatic lipase has been shown to hydrolyze this compound in vitro, and this reaction appears to be reversible. inchem.org In a living organism, the absorption of the liberated fatty acid, which is more readily absorbed than the fatty alcohol, would drive the reaction towards degradation. inchem.org However, the complete digestion of wax esters like this compound is not always achieved. Studies in young rats indicated that only about 50% of ingested this compound was digested. inchem.org This incomplete digestion is a key factor in the lower energy yield from wax esters compared to triglycerides in mammals.

EnzymeFunctionActivatorsInhibitors
Pancreatic Wax Esterase (Carboxyl Ester Hydrolase) Hydrolyzes wax esters into fatty acids and fatty alcohols. inchem.orgebm-journal.orgColipase, Bile Salts. ebm-journal.orgDi-isopropyl fluorophosphate. ebm-journal.org
Porcine Pancreatic Lipase Can hydrolyze this compound in vitro. inchem.org-High concentrations of other dietary fats. ebm-journal.org

Lipid droplets are cellular organelles that play a central role in storing neutral lipids, including triglycerides and wax esters, thereby protecting the cell from the toxic effects of excess free fatty acids. researchgate.netnih.gov The formation and dynamics of lipid droplets are influenced by the types of fatty acids available.

For instance, in HepG2 cells, both oleic acid and palmitic acid induce the formation of lipid droplets, but with different characteristics. nih.gov Oleic acid promotes the formation of larger lipid droplets, while palmitic acid leads to smaller, more numerous droplets. nih.gov The sequestration of fatty acids into lipid droplets is a crucial mechanism for preventing lipotoxicity, which can lead to cellular dysfunction and diseases like non-alcoholic fatty liver disease. researchgate.netnih.gov The protein perilipin 2 plays a role in promoting the accumulation of triacylglycerol in lipid droplets by limiting the access of lipases to the stored lipids. uab.cat

Enzymatic Hydrolysis and Degradation Pathways (e.g., Pancreatic Wax Esterase)

Cellular and Subcellular Interactions

Beyond its role in metabolism, this compound and its constituent fatty acids can interact with and modulate the properties of cellular membranes and influence protein function.

Fatty acids can significantly alter the biophysical properties of cellular membranes, such as fluidity and lipid organization. nih.govresearchgate.net Saturated fatty acids like palmitic acid tend to increase membrane order and can lead to the formation of more rigid gel-like domains. researchgate.netrsc.org In contrast, unsaturated fatty acids like oleic acid generally increase membrane fluidity. nih.govresearchgate.net

Studies on model membranes have shown that oleic acid can decrease the melting temperature of phospholipid bilayers, indicating an increase in fluidity. laminarpharma.com This modulation of membrane properties can have significant downstream effects on cellular processes that are dependent on membrane structure and function, such as the activity of membrane-bound enzymes and receptor signaling. laminarpharma.com

Fatty AcidEffect on Membrane FluidityImpact on Membrane Structure
Palmitic Acid (Saturated) Decreases fluidity. researchgate.netrsc.orgPromotes ordered, gel-like domains. researchgate.netrsc.org
Oleic Acid (Unsaturated) Increases fluidity. nih.govresearchgate.netDisrupts ordered domains, increases disorder. researchgate.netlaminarpharma.com

Protein palmitoylation is a reversible post-translational modification where a palmitoyl (B13399708) group is attached to a cysteine residue of a protein. wikipedia.orgfrontiersin.org This process enhances the hydrophobicity of the protein, facilitating its association with cellular membranes and influencing its subcellular localization, stability, and interactions with other proteins. wikipedia.orgfrontiersin.org

While the direct role of this compound in providing the palmitoyl group for this modification is not established, the intracellular pool of palmitic acid, a component of this compound, is a key determinant of the extent of protein palmitoylation. researchgate.net The availability of palmitoyl-CoA, the activated form of palmitic acid, is crucial for the enzymatic reaction catalyzed by palmitoyl acyltransferases. mdpi.com Therefore, the metabolism of this compound can indirectly influence the palmitoylation status of numerous proteins, thereby affecting a wide range of cellular signaling pathways and functions. frontiersin.orgresearchgate.net It's important to note that other fatty acids, such as oleate (B1233923), can also be attached to proteins in a process called S-acylation. frontiersin.org

Interaction with Cellular Signaling Cascades (e.g., Peroxisome Proliferator-Activated Receptors (PPARs), Free Fatty Acid Receptors (FFARs), Wnt Signaling)

The biological activities of this compound are intrinsically linked to the signaling roles of its constituent fatty acids, oleic acid and palmitic acid. These fatty acids are not merely metabolic substrates but also act as signaling molecules that modulate key cellular pathways, including those governed by Peroxisome Proliferator-Activated Receptors (PPARs), Free Fatty Acid Receptors (FFARs), and the Wnt signaling cascade.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of lipid and glucose metabolism. oup.comresearchgate.netnih.govnih.gov Fatty acids and their derivatives are natural ligands for PPARs. oup.comresearchgate.net Both oleate and palmitate can bind to and activate PPARs, but with differing efficacy. Studies have shown that monounsaturated and polyunsaturated fatty acids, like oleic acid, are generally more effective PPAR trans-activators than saturated fatty acids like palmitic acid. oup.com

Activation of PPARs by ligands leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.govnih.gov This regulation affects genes involved in fatty acid uptake, storage, and oxidation. For instance, PPAR-α, highly expressed in the liver, regulates enzymes involved in the metabolism of oleic acid. embopress.org In PPAR-α-null mice, a notable increase in free oleic acid and a decrease in palmitic acid have been observed in the heart, highlighting the receptor's role in maintaining fatty acid homeostasis. embopress.org The differential activation of PPARs by oleate versus palmitate can lead to distinct metabolic outcomes, with oleate generally promoting pathways that lead to triglyceride accumulation for storage, rather than the production of more harmful lipid species like ceramides (B1148491). researchgate.net

Free Fatty Acid Receptors (FFARs)

FFARs are a class of G-protein-coupled receptors (GPCRs) that sense extracellular fatty acids and initiate intracellular signaling cascades. nih.govresearchgate.netnih.gov Long-chain fatty acids, including both oleic acid and palmitic acid, are primary ligands for FFAR1 (also known as GPR40) and FFAR4 (also known as GPR120). nih.govresearchgate.netnih.govpreprints.orgguidetopharmacology.org These receptors are expressed in various tissues, including pancreatic β-cells, adipocytes, and immune cells, and are integral to metabolic regulation. nih.govpreprints.org The activation of FFAR1 and FFAR4 by ligands like oleate and palmitate can influence processes such as insulin (B600854) secretion, food intake, and inflammatory responses. nih.govpreprints.org The distinct and sometimes opposing effects of oleate and palmitate on cellular function can be partly mediated by their interactions with these receptors, which have become attractive therapeutic targets for metabolic diseases like type 2 diabetes. nih.govresearchgate.netnih.gov

Wnt Signaling

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival during embryonic development and adult tissue maintenance. biorxiv.orgfrontiersin.orgnih.gov Fatty acids can modulate this pathway at multiple levels. Research indicates that high concentrations of palmitic acid can be detrimental, in part by reducing the expression of β-catenin, a central protein in the canonical Wnt pathway. nih.gov Conversely, activation of the Wnt pathway, for example by using LiCl (an inhibitor of GSK-3β), has been shown to mitigate palmitate-induced apoptosis in preadipocytes. nih.gov

Interestingly, the concentration of fatty acids appears to be a critical determinant of their effect on Wnt signaling. Low concentrations of both oleic and palmitic acid have been found to stimulate anti-apoptotic targets within the Wnt pathway, promoting cell survival. biorxiv.org However, at higher concentrations, they tend to have the opposite, pro-apoptotic effect. biorxiv.org Furthermore, Wnt proteins themselves undergo a critical post-translational modification where they are acylated with a fatty acid, often palmitic acid, a process essential for their secretion, receptor binding, and signaling activity. frontiersin.orgnih.gov

Table 1: Interaction of Oleate and Palmitate with Cellular Signaling Cascades

Signaling Pathway Key Receptors/Mediators Role of Oleate Role of Palmitate Key Outcomes Citations
PPARs PPAR-α, PPAR-γ Potent activator Weaker activator Regulation of lipid metabolism, glucose homeostasis, adipogenesis oup.com, embopress.org, researchgate.net, nih.gov
FFARs FFAR1 (GPR40), FFAR4 (GPR120) Agonist Agonist Modulation of insulin secretion, inflammation, metabolic regulation nih.gov, researchgate.net, nih.gov, guidetopharmacology.org
Wnt Signaling β-catenin, Frizzled (Fz) receptors Protective at low concentrations Pro-apoptotic at high concentrations; required for Wnt protein acylation Regulation of cell survival, proliferation, and apoptosis biorxiv.org, nih.gov, nih.gov

Mitochondrial Bioenergetics and Cellular Stress Responses (e.g., Oleate-Mediated Protection Against Palmitate-Induced Dysregulation)

Mitochondria are central hubs for cellular metabolism and energy production, and their dysfunction is a key factor in the cellular damage induced by metabolic stress. The saturated fatty acid palmitate is a well-documented inducer of mitochondrial dysregulation and cellular stress, while the monounsaturated fatty acid oleate often exerts protective effects.

Exposure of cells to excess palmitate leads to a cascade of detrimental events within the mitochondria. mdpi.com It can impair mitochondrial energy metabolism, increase the production of mitochondrial reactive oxygen species (mtROS), cause damage to mitochondrial DNA (mtDNA), and disrupt the mitochondrial membrane potential. mdpi.comphysiology.orgphysiology.orgnih.gov This mitochondrial dysfunction compromises ATP production and can trigger apoptosis (programmed cell death) through the release of cytochrome c and activation of caspases. mdpi.comphysiology.org Furthermore, palmitate induces endoplasmic reticulum (ER) stress, an unfolded protein response that, when prolonged, also signals for apoptosis. nih.govnih.govnih.govbioscientifica.com

In stark contrast, oleate demonstrates a remarkable ability to counteract palmitate-induced toxicity. bioscientifica.comresearchgate.net Co-incubation of cells with oleate can prevent or reverse many of the harmful effects of palmitate. physiology.orgcapes.gov.br One of the primary protective mechanisms of oleate is its ability to promote the esterification of fatty acids into triglycerides, which are then stored in lipid droplets. bioscientifica.comresearchgate.net This process effectively sequesters excess palmitate away from pathways that lead to the generation of toxic lipid species like ceramides and diacylglycerols, thereby mitigating ER and mitochondrial stress. researchgate.netcapes.gov.br

Oleate also actively supports mitochondrial health and function. It has been shown to stimulate ATP production, decrease mitochondrial superoxide (B77818) levels, and prevent palmitate-induced damage to mtDNA. physiology.orgphysiology.orgcapes.gov.br Moreover, oleate can increase the expression of key regulators of mitochondrial biogenesis and function, such as peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), which promotes the formation of new, healthy mitochondria. physiology.orgphysiology.orgcapes.gov.br This oleate-mediated protection restores cellular energy balance and promotes cell survival even in the face of saturated fatty acid overload. nih.govnih.gov

Table 2: Comparative Effects of Oleate and Palmitate on Mitochondrial Function and Cellular Stress

Feature Effect of Palmitate Effect of Oleate Oleate's Protective Mechanism Citations
Mitochondrial Respiration Decreases maximal respiration and coupling efficiency Maintains or improves mitochondrial function Prevents palmitate-induced decline in respiratory capacity capes.gov.br, nih.gov
ATP Production Decreases cellular ATP levels Stimulates ATP production Restores ATP levels in the presence of palmitate physiology.org, physiology.org, nih.gov
mtROS Production Increases superoxide production Decreases superoxide production Scavenges or prevents the formation of mtROS capes.gov.br, physiology.org
Mitochondrial DNA (mtDNA) Induces damage No damage; protective Prevents palmitate-induced mtDNA damage physiology.org, physiology.org
Endoplasmic Reticulum (ER) Stress Induces ER stress and unfolded protein response Attenuates ER stress Restores pro-survival pathways of the ER stress response nih.gov, nih.gov, bioscientifica.com
Lipid Droplet Formation Induces smaller droplets Promotes larger, more numerous droplets Channels excess fatty acids into neutral triglyceride storage researchgate.net, bioscientifica.com
Apoptosis Induces apoptosis Anti-apoptotic; protective Blocks palmitate-induced apoptotic pathways physiology.org, nih.gov, bioscientifica.com

Comparative Lipidomics and Metabolomics Studies of this compound and Related Lipids

Lipidomics and metabolomics are powerful analytical approaches that provide a comprehensive snapshot of the lipids and small-molecule metabolites within a biological system. nih.gov These technologies have been instrumental in elucidating the distinct metabolic fates and cellular impacts of different fatty acids, such as oleic acid and palmitic acid, and their more complex derivatives.

Comparative lipidomics studies directly reveal how cells remodel their lipid profiles in response to specific fatty acid treatments. When hepatocytes are treated with oleic acid, there is a significant increase in the abundance of diglycerides (DG) and triglycerides (TG), reflecting the channeling of fatty acids into neutral lipid storage. Conversely, the levels of other lipid classes, such as ceramides (Cer) and cholesterol esters (ChE), tend to decrease. This contrasts with the effects of palmitate, which is more often associated with the accumulation of lipotoxic intermediates.

Studies on structured triglycerides, which are closely related to this compound, further highlight the importance of fatty acid composition and position on the glycerol (B35011) backbone. For example, a comparative study of 1,3-oleate-2-palmitate glycerol (OPO) and 1-oleate-2-palmitate-3-linoleate glycerol (OPL) in mice revealed differences in their absorption and subsequent metabolic effects. nih.gov The OPO group showed significantly higher postprandial concentrations of oleic acid, and lipidomics analysis indicated a decrease in certain acylcarnitine species compared to the OPL group, suggesting distinct impacts on fatty acid oxidation and lipid metabolism. nih.gov

Metabolomics investigations have also been crucial for understanding the systemic effects of these lipids. In studies using PPAR-α-null mice, metabolomic profiling of liver and heart tissues showed significant alterations in fatty acid composition, including shifts in the relative levels of oleic and palmitic acids compared to wild-type controls, underscoring the role of PPAR-α in regulating their metabolism. embopress.org Furthermore, research on (O-acyl) ω-hydroxy fatty acids (OAHFAs), a class of lipids structurally related to this compound, has used these techniques to identify and characterize their roles. A study synthesizing (O-oleyl) ω-hydroxy palmitic acid as a model compound found it to be a potent surfactant, suggesting that such esterified lipids can have unique biophysical functions, for instance in stabilizing the tear film lipid layer. researchgate.net These comprehensive analyses provide a detailed molecular picture of how this compound and its constituent and related lipids are processed and function within a biological context.

Table 3: Findings from Lipidomics and Metabolomics Studies

Study Type Model System Key Lipids/Metabolites Analyzed Major Findings Citations
Lipidomics Hepatocytes treated with Oleic Acid Triglycerides (TG), Diglycerides (DG), Ceramides (Cer), Cholesterol Esters (ChE) Oleic acid increased TG and DG, while decreasing Cer and ChE, indicating a shift towards neutral lipid storage.
Comparative Lipidomics Mice fed structured triglycerides (OPO vs. OPL) Oleic Acid, Linoleic Acid, Acylcarnitines (AcCa) OPO feeding led to higher postprandial oleic acid and lower levels of certain AcCa species compared to OPL. nih.gov
Metabolomics PPAR-α-null mice Oleic Acid, Palmitic Acid, Linoleic Acid PPAR-α deficiency led to altered tissue profiles of free fatty acids, with increased oleic and linoleic acid in the heart. embopress.org
Biophysical/Lipidomics In-vitro model with synthetic (O-oleyl) ω-hydroxy palmitic acid (O-oleyl) ω-hydroxy palmitic acid, Palmityl oleate, Oleic acid The model OAHFA demonstrated potent surfactant properties, suggesting specialized functions for such esterified lipids. researchgate.net

Advanced Analytical and Characterization Techniques for Oleyl Palmitate

Spectroscopic Methods for Structural Elucidation

The definitive identification and structural elucidation of oleyl palmitate are achieved through a combination of powerful spectroscopic techniques. These methods probe the molecular structure at different levels, providing complementary information to confirm the identity and purity of the compound. chimia.chnumberanalytics.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The spectrum of this compound will exhibit characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) and the long hydrocarbon chains (C-H stretching and bending vibrations). These spectral fingerprints help in the initial identification and can be used to monitor the purity of the sample. chimia.ch

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including both ¹H and ¹³C NMR, provides a detailed map of the carbon-hydrogen framework of this compound. nih.gov ¹H NMR reveals the different types of protons and their neighboring environments, such as those on the double bond of the oleyl group, the protons adjacent to the ester oxygen, and the numerous methylene (B1212753) protons of the fatty acid chains. ¹³C NMR complements this by identifying all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the double bond. researchgate.net The combination of these techniques allows for the unambiguous assignment of the structure. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is instrumental in determining the molecular weight of this compound with high accuracy. chimia.ch It typically generates a protonated molecule [M+H]⁺ or other adducts, from which the exact molecular mass can be deduced. Tandem mass spectrometry (MS/MS) can be further employed to fragment the molecule, providing information about the constituent fatty acid and fatty alcohol, thus confirming the oleyl and palmitate moieties. researchgate.net

TechniqueInformation ProvidedKey Features for this compound
FTIR Functional groupsEster carbonyl (C=O) stretch, C-H alkane stretches
¹H NMR Proton environment, connectivitySignals for vinylic, alpha-to-ester, and methylene protons
¹³C NMR Carbon skeletonSignals for carbonyl, vinylic, and aliphatic carbons
ESI-MS Molecular weight, fragmentation patternAccurate mass determination, confirmation of oleyl and palmitate chains

Chromatographic Separation and Quantification Methodologies

To analyze this compound within complex biological or chemical matrices, powerful separation techniques coupled with sensitive detection methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like wax esters, often after a derivatization step to increase volatility. unime.it The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. ijper.org GC-MS is particularly useful for quantifying this compound and identifying other lipids present in a mixture. mdpi.commdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and powerful technique for analyzing a wide range of lipids, including this compound, directly from complex mixtures without the need for derivatization. numberanalytics.commdpi.com The separation is based on the compound's polarity and interaction with the column's stationary phase. unitn.it The eluting compounds are then ionized and detected by the mass spectrometer. LC-MS, especially when using tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for both identification and quantification. mdpi.comunitn.it Different liquid chromatography approaches, such as reversed-phase LC, are commonly employed for lipid analysis. unime.it

MethodPrincipleApplication for this compound
GC-MS Separation of volatile compounds followed by mass analysis.Quantification and identification, often after derivatization. unime.itmdpi.com
LC-MS Separation based on polarity followed by mass analysis.Direct analysis in complex mixtures, high sensitivity and specificity for quantification and structural confirmation. mdpi.comunitn.it

Biophysical Characterization of Lipid Films and Interfaces

The behavior of this compound in lipid assemblies, such as membranes and films, is crucial for understanding its biological and technological functions.

Langmuir Trough: The Langmuir trough technique is used to study the properties of monomolecular films at an air-water interface. researchgate.netresearchgate.net By spreading this compound, either alone or in combination with other lipids, on an aqueous subphase, one can measure surface pressure-area isotherms. researchgate.net These isotherms provide information about the packing density, phase transitions, and stability of the lipid film. researchgate.net This technique is particularly relevant for studying the role of wax esters in model systems of the tear film lipid layer. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. nih.gov For this compound, DSC can be used to determine its melting point and to study its phase behavior when mixed with other lipids. This information is valuable for understanding how this compound affects the thermal properties and organization of lipid structures like liposomes. nih.govgoogle.com

TechniquePrincipleInformation Gained for this compound
Langmuir Trough Measures surface pressure of a monolayer at an air-water interface.Packing behavior, phase transitions, and stability of this compound films. researchgate.net
Differential Scanning Calorimetry (DSC) Measures heat flow during temperature changes.Melting point, phase transition temperatures, and interactions in lipid mixtures. nih.gov

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful strategy to trace the metabolic fate of this compound and its constituent parts (oleic acid and palmitic acid) within biological systems. nih.gov By introducing stable isotopes, such as ¹³C or ²H (deuterium), into the molecule, researchers can follow its absorption, distribution, and transformation. mdpi.com

For instance, by administering ¹³C-labeled palmitic acid or oleic acid, one can track their incorporation into this compound and other complex lipids using mass spectrometry-based techniques. isotope.comresearchgate.net This approach allows for the quantitative analysis of metabolic fluxes and the elucidation of pathways involved in wax ester synthesis and turnover. researchgate.net GC-MS and LC-MS are the primary analytical tools for detecting and quantifying the isotopically labeled molecules and their metabolic products. researchgate.netnih.gov This methodology provides dynamic information about lipid metabolism that cannot be obtained from static concentration measurements alone. nih.gov

StrategyPrincipleApplication in this compound Research
Stable Isotope Labeling Introduction of non-radioactive isotopes (e.g., ¹³C, ²H) into the molecule.Tracing the metabolic fate of oleyl and palmitate moieties in vivo. isotope.comresearchgate.net
Mass Spectrometry Analysis Detection and quantification of isotopically labeled molecules.Elucidating metabolic pathways and quantifying turnover rates of this compound. researchgate.netnih.gov

Theoretical and Computational Modeling of Oleyl Palmitate Systems

Molecular Dynamics Simulations for Self-Assembly and Interaction Prediction

Molecular dynamics (MD) simulation is a computational technique used to predict the time-dependent behavior of a molecular system. nih.gov It calculates the trajectory of atoms and molecules by solving Newton's laws of motion, providing a detailed view of molecular interactions and processes such as self-assembly. nih.govsemanticscholar.org

In the context of oleyl palmitate, MD simulations have been instrumental in exploring its self-assembly in aqueous solutions, particularly in the presence of surfactants like Tween80. mdpi.com One study performed MD simulations for 15 nanoseconds on systems containing this compound (OP) and Tween80, both with and without the drug diclofenac (B195802), to model their behavior in a nanoemulsion. mdpi.com The simulations revealed that these components self-assemble into stable, prolate-like (ellipsoidal) micelles. mdpi.comsemanticscholar.org

The inclusion of diclofenac was found to produce a more compact micellar structure, suggesting that the drug may act as a co-surfactant. mdpi.com This was supported by analysis of the solvent-accessible surface area (SASA), where the total SASA was lower for the system containing diclofenac, indicating a tighter packing of the molecules. mdpi.com Such simulations often utilize all-atom force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and are performed using software packages such as GROMACS. semanticscholar.org

Table 1: Molecular Dynamics Simulation Parameters and Findings for this compound Systems

Parameter System 1: OP/T80 System 2: OP/T80/DIF Source

| System Composition | 8 this compound (OP) 20 Tween80 (T80) | 8 this compound (OP) 20 Tween80 (T80) 8 Diclofenac (DIF) | mdpi.com | | Simulation Time | 15 ns | 15 ns | mdpi.com | | Predicted Aggregate Shape | Prolate-like | More compact prolate-like | mdpi.com | | Average Total SASA (nm²) | 221.52 (±5.33) | 153.65 (±2.57) | mdpi.com | | Force Field | OPLS-AA (inferred from similar studies) | OPLS-AA (inferred from similar studies) | semanticscholar.org | | Simulation Software | Not Specified (GROMACS used in similar studies) | Not Specified (GROMACS used in similar studies) | mdpi.comsemanticscholar.org |

This table summarizes data from molecular dynamics simulations on this compound (OP) systems, showing the effect of adding diclofenac (DIF) on the self-assembled structure.

These predictive simulations are vital for designing and optimizing lipid-based drug delivery systems, as they can forecast how formulation components will interact and structure themselves. researchgate.net

Quantum Chemical Calculations of Molecular Interactions and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a fundamental understanding of molecular structure, stability, and reactivity. pitt.edumdpi.com Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, from which properties like optimal geometry, interaction energies, and reaction pathways can be derived. rsdjournal.org

For a molecule like this compound, QC calculations are often employed as a preliminary step for more extensive simulations. For instance, before running an MD simulation, the initial molecular structures of this compound and other components are typically optimized using DFT. semanticscholar.org One study on palm kernel oil-based wax esters, which include this compound, utilized the B3LYP functional with a 6-31G basis set for geometry optimization. semanticscholar.org This step ensures that the starting conformation of the molecule is at a low-energy, physically realistic state.

Beyond geometry optimization, QC methods can elucidate the nature of intermolecular interactions. They can be used to calculate the binding energy between this compound and another molecule, such as a drug or a surfactant, by analyzing the changes in electronic energy when the molecules are brought together. researchgate.net This provides a detailed picture of the forces—such as van der Waals forces, hydrogen bonds, and electrostatic interactions—that govern the behavior observed in larger-scale MD simulations. core.ac.uk While extensive QC studies focused solely on the reactivity of this compound are not widely published, the principles are well-established. Such calculations could predict the most likely sites for chemical reactions like oxidation by analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and electron density distribution. pitt.edumdpi.com

Table 2: Quantum Chemical Methods and Their Applications

Method Application Relevance to this compound Source
Density Functional Theory (DFT) Geometry Optimization, Electronic Structure Calculation Used to find the lowest-energy conformation of the this compound molecule before MD simulations. semanticscholar.org
Ab initio methods Calculation of Interaction Energies Can be used to precisely quantify the binding strength between this compound and other molecules. researchgate.netmdpi.com
Frontier Molecular Orbital Theory Reactivity Prediction Could identify the most reactive sites on the this compound molecule for processes like oxidation. pitt.edu

This table outlines common quantum chemical methods and their potential or demonstrated applications in the study of this compound.

Predictive Modeling of Lipid Behavior in Complex Biological and Chemical Systems

Predictive modeling aims to forecast the behavior of systems under various conditions, playing a crucial role in the development of lipid-based formulations for pharmaceuticals and other applications. researchgate.net This field integrates data from various sources and employs a range of computational techniques, including the MD and QC methods described previously, as well as thermodynamic and statistical models.

MD simulations represent a primary tool for predictive modeling of lipid behavior. As seen with this compound, simulations can predict the self-assembly of nanoemulsions, the shape and stability of micelles, and the role of individual components within the aggregate. mdpi.comsemanticscholar.org These models can forecast how changes in composition, such as the addition of a drug, will alter the structure and properties of the system. mdpi.com For example, simulations correctly predicted the formation of stable, ellipsoidal nano-emulsion droplets containing palm kernel oil esters in an aqueous environment with Tween80, which is critical for their function as drug delivery carriers. semanticscholar.orgresearchgate.net

Beyond MD, other modeling approaches can predict macroscopic properties. Thermodynamic models are used to predict the phase behavior of complex lipid mixtures, which is essential for formulation stability. researchgate.net Furthermore, statistical modeling techniques like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) can be used to analyze lipidomics data and build predictive models that correlate lipid profiles with specific treatments or outcomes. acs.org While not yet applied extensively to this compound specifically, these methods could be used to model how formulations containing this wax ester behave in complex biological environments by predicting their influence on the broader lipid metabolism. acs.org The ultimate goal of this multi-faceted modeling approach is to create robust predictive frameworks that can accelerate the design of effective and stable lipid-based systems. researchgate.net

Future Directions and Emerging Research Avenues in Oleyl Palmitate Studies

Elucidation of Uncharted Enzymatic Pathways in Wax Ester Metabolism

The biosynthesis of wax esters, including oleyl palmitate, is a complex process involving multiple enzymatic steps. While the general pathway is understood, many of the specific enzymes and their regulatory mechanisms remain to be fully characterized. Future research will likely focus on identifying and characterizing novel enzymes involved in wax ester metabolism, particularly in organisms that produce high levels of these lipids.

The currently known synthesis of wax esters in prokaryotes involves two main reactions: the reduction of fatty acyl-CoAs or fatty acyl-ACPs to fatty alcohols, followed by the esterification of these alcohols with another fatty acyl-CoA to form a wax ester. iastate.edu The initial reduction can be catalyzed by a two-enzyme system, a fatty acyl-CoA reductase (FAR) and a fatty aldehyde reductase, or by a single novel FAR enzyme that can directly convert a fatty acyl-CoA to a fatty alcohol. iastate.edu The final esterification step is catalyzed by a wax ester synthase/diacylglycerol acyltransferase (WS/DGAT). iastate.edu

However, alternative pathways for wax ester synthesis have been proposed. In some plants, for example, it is suggested that wax esters can be formed through three independent mechanisms: direct esterification of a free fatty acid and a fatty alcohol, acyl transfer from acyl-CoA to a fatty alcohol, and direct transesterification from phospholipids (B1166683). bibliotekanauki.pl Another novel pathway involves the enzymatic transfer of acyl groups directly from triacylglycerols to fatty alcohols. bibliotekanauki.pl

A particularly unique pathway, termed "wax ester fermentation," has been identified in Euglena gracilis under anaerobic conditions. nih.gov In this process, the storage polysaccharide paramylon is broken down and converted into wax esters. nih.gov This pathway involves a mitochondrial fatty acid synthesis system that operates by the reversal of β-oxidation, with the exception of using a trans-2-enoyl-CoA reductase instead of an acyl-CoA dehydrogenase. nih.gov This allows for the direct use of acetyl-CoA as a C2 donor, bypassing the ATP-requiring conversion to malonyl-CoA and resulting in a net gain of ATP. nih.gov

Recent research has also uncovered a novel fatty acyl-CoA reductase (FcrA) in halophilic archaea, which is evolutionarily related to HMG-CoA reductase, an enzyme typically involved in isoprenoid biosynthesis. oup.com This discovery challenges the long-held belief that archaea cannot synthesize fatty acid-based neutral lipids and opens up new avenues for exploring wax ester metabolism in these extremophiles. oup.com

Future research efforts will likely focus on:

Discovering and characterizing novel enzymes: This includes identifying new FARs, WS/DGATs, and other enzymes involved in alternative biosynthetic pathways.

Investigating the regulation of these pathways: Understanding how factors like nutrient availability, stress, and developmental stage influence the expression and activity of these enzymes is crucial.

Exploring metabolic diversity: Studying a wider range of organisms, including bacteria, archaea, algae, and plants, will likely reveal even more novel enzymatic pathways and regulatory mechanisms.

A summary of key enzymes and pathways in wax ester metabolism is presented in Table 1.

Enzyme/PathwayFunctionOrganism(s)
Fatty Acyl-CoA Reductase (FAR) Reduces fatty acyl-CoA to a fatty alcohol.Bacteria, Plants
Wax Ester Synthase/Diacylglycerol Acyltransferase (WS/DGAT) Catalyzes the esterification of a fatty alcohol and a fatty acyl-CoA.Bacteria, Plants, Animals
Wax Ester Fermentation Converts paramylon to wax esters under anaerobic conditions.Euglena gracilis
Fatty Acyl-CoA Reductase (FcrA) A novel reductase related to HMG-CoA reductase.Halophilic Archaea
Direct Transesterification Transfers an acyl group from a phospholipid or triacylglycerol to a fatty alcohol.Plants

Table 1: Key Enzymes and Pathways in Wax Ester Metabolism

Advanced Bioreactor Design for Sustainable this compound Production

The growing demand for sustainable and environmentally friendly sources of oleochemicals has spurred interest in the biotechnological production of wax esters like this compound. Advanced bioreactor design is a critical component of developing economically viable and scalable production processes.

Currently, microbial production of wax esters is seen as a promising alternative to traditional chemical synthesis, which often involves harsh conditions and corrosive acids. iastate.edu Genetically engineered microorganisms, such as Escherichia coli and Yarrowia lipolytica, have been developed to produce wax esters. iastate.edu For instance, engineered Y. lipolytica has been shown to produce up to 7.6 g/L of wax esters, accounting for 57% of the yeast's dry cell weight. iastate.edu

Future advancements in bioreactor design for this compound production will likely focus on several key areas:

High-Density Cell Culture: Optimizing bioreactor conditions to achieve high cell densities is crucial for maximizing volumetric productivity. This includes precise control over parameters such as pH, temperature, dissolved oxygen, and nutrient feeding strategies.

Novel Bioreactor Configurations: Exploring different bioreactor types, such as membrane bioreactors or perfusion systems, could offer advantages in terms of cell retention, product separation, and continuous operation.

Co-culture Systems: Utilizing co-cultures of different microbial species could enable more complex metabolic pathways and the conversion of a wider range of feedstocks into this compound.

Use of Renewable Feedstocks: Designing bioreactors capable of efficiently utilizing lignocellulosic biomass or other low-cost, renewable feedstocks will be essential for the economic feasibility of large-scale production. biorxiv.org

A comparison of potential microbial production hosts for wax esters is provided in Table 2.

Microbial HostKey AdvantagesChallenges
Escherichia coli Well-characterized genetics and metabolism; fast growth rate.Potential for endotoxin (B1171834) production; may require significant metabolic engineering.
Yarrowia lipolytica Oleaginous yeast with a high capacity for lipid accumulation; GRAS status.Genetic tools are less developed compared to E. coli.
Acinetobacter baylyi ADP1 Natural producer of wax esters; readily transformable. researchgate.netProduction is often linked to specific growth conditions and temperatures. researchgate.net
Euglena gracilis Can produce wax esters through a unique anaerobic fermentation pathway. nih.govSlower growth rate compared to bacteria and yeast.

Table 2: Comparison of Microbial Hosts for Wax Ester Production

High-Resolution Imaging of Cellular Lipid Dynamics and Wax Ester Localization

Understanding the subcellular localization and dynamics of this compound is crucial for elucidating its physiological roles. High-resolution imaging techniques are powerful tools for visualizing the distribution and movement of lipids within cells.

Wax esters, being neutral lipids, are typically stored in intracellular lipid droplets. These organelles are not simply inert storage depots but are dynamic structures involved in various cellular processes, including energy homeostasis, membrane trafficking, and signaling.

Emerging high-resolution imaging techniques that can be applied to study this compound dynamics include:

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: This label-free imaging technique allows for the visualization of lipids based on their intrinsic vibrational contrast, providing chemical specificity without the need for fluorescent probes that could perturb cellular processes.

Stimulated Raman Scattering (SRS) Microscopy: Similar to CARS, SRS is a label-free technique that offers high sensitivity and quantitative imaging of specific biomolecules, including lipids.

Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM can be used in conjunction with fluorescent lipid probes to provide information about the local environment of the probe, such as membrane fluidity and lipid packing.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, enabling the visualization of lipid droplets and their associated proteins at the nanoscale.

These advanced imaging techniques will allow researchers to address key questions about this compound metabolism, such as:

How is this compound trafficked from its site of synthesis in the endoplasmic reticulum to lipid droplets?

What is the precise localization of this compound within lipid droplets?

How do the dynamics of this compound-containing lipid droplets change in response to different metabolic states or environmental stimuli?

What are the protein-lipid interactions that govern the formation and turnover of these lipid droplets?

Systems Biology Approaches to Understand Interconnected Lipid Networks

This compound metabolism does not occur in isolation but is part of a complex and interconnected network of lipid metabolic pathways. A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is essential for a holistic understanding of how this compound metabolism is regulated and how it interacts with other cellular processes.

Key aspects of a systems biology approach to studying this compound include:

Genome-Scale Metabolic Modeling: Constructing and refining genome-scale metabolic models of organisms that produce this compound can help to predict metabolic fluxes and identify key regulatory nodes in the network. researchgate.net

Lipidomics: Comprehensive analysis of the lipidome, the complete set of lipids in a cell or organism, can reveal how changes in this compound levels affect the abundance of other lipid species.

Network Analysis: Using computational tools to analyze the network of interactions between genes, proteins, and metabolites involved in lipid metabolism can help to identify key regulatory hubs and predict the effects of genetic or environmental perturbations.

Multi-Omics Data Integration: Integrating data from multiple "omics" platforms can provide a more complete picture of the cellular response to changes in this compound metabolism. For example, combining transcriptomic and metabolomic data can reveal how changes in gene expression lead to alterations in metabolic fluxes.

By taking a systems biology approach, researchers can move beyond the study of individual enzymes and pathways to gain a deeper understanding of the complex regulatory networks that govern this compound metabolism. This knowledge will be invaluable for a wide range of applications, from engineering microbes for enhanced this compound production to understanding the role of this lipid in human health and disease.

Q & A

Basic: What methodological frameworks are recommended for formulating research questions on oleyl palmitate's biochemical interactions?

Answer:
Use the PICOT (Population, Intervention, Comparison, Outcome, Time) or P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) frameworks to structure hypotheses. For example:

  • P : Lipid bilayer models
  • E/I : this compound concentration gradients
  • C : Control groups without ester exposure
  • O : Membrane permeability changes
  • T : Short-term (24–72 hr) vs. long-term (7-day) exposure

These frameworks ensure clarity, testability, and alignment with experimental scope .

Basic: What analytical techniques are essential for confirming the purity and identity of synthesized this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic peaks (e.g., ester carbonyl at ~170 ppm, oleyl doublet at 5.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using C18 reverse-phase columns with UV detection at 210 nm .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: 476.7 g/mol) via electrospray ionization (ESI-MS) .

Advanced: How can researchers address contradictions in reported solubility data for this compound across solvents?

Answer:

  • Controlled Replication : Standardize solvent grades (e.g., HPLC-grade hexane vs. technical-grade) and temperature (25°C ± 0.5°C) .
  • Data Normalization : Express solubility as g/100 mL ± SEM, accounting for batch-to-batch variability in starting materials .
  • Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., solvent polarity, humidity) in historical datasets .

Advanced: What experimental designs are optimal for studying this compound’s stability under oxidative stress?

Answer:

  • Accelerated Aging Studies : Expose samples to 40°C/75% RH for 30 days, monitoring peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) .
  • Spectroscopic Tracking : Use FTIR to detect oxidation-induced shifts in ester carbonyl peaks (1680–1740 cm⁻¹) .
  • Control Groups : Include antioxidants (e.g., BHT) to isolate degradation pathways .

Basic: How should researchers document synthetic procedures for this compound to ensure reproducibility?

Answer:

  • Stepwise Protocols : Detail reaction conditions (e.g., oleyl alcohol:palmitic acid molar ratio, catalyst type, reflux duration) .
  • Supplementary Files : Provide NMR spectra, HPLC chromatograms, and raw yield data in open-access repositories .
  • Batch Records : Log impurities (e.g., residual solvents) using templates aligned with ICH Q3 guidelines .

Advanced: What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell cultures?

Answer:

  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression .
  • ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines (e.g., HaCaT vs. HEK293) .
  • Power Analysis : Predefine sample size (n ≥ 6) to detect ≥20% viability differences (α = 0.05, β = 0.2) .

Advanced: How can mechanistic studies elucidate this compound’s role in lipid metabolism?

Answer:

  • Isotopic Tracing : Use ¹³C-labeled this compound to track incorporation into triglycerides via GC-MS .
  • Enzyme Inhibition Assays : Test lipase activity (e.g., pancreatic lipase) with 4-nitrophenyl palmitate as a control substrate .
  • Molecular Dynamics Simulations : Model ester interactions with phospholipid bilayers (e.g., GROMACS software) .

Basic: What ethical considerations apply to in vivo studies of this compound’s dermatological effects?

Answer:

  • IACUC Compliance : Justify animal models (e.g., murine skin irritation tests) via harm-benefit analysis .
  • Data Transparency : Disclose all adverse events (e.g., erythema scores ≥2) in supplementary materials .
  • Informed Consent : For human trials, document participant awareness of ester-induced sensitization risks .

Advanced: How should researchers interpret conflicting bioactivity data for this compound in emulsion systems?

Answer:

  • Interfacial Tension Analysis : Measure emulsification efficiency via pendant drop tensiometry under varying pH .
  • Cryo-TEM Imaging : Visualize droplet morphology to correlate stability with ester concentration .
  • Meta-Regression : Adjust for confounding factors (e.g., surfactant type, homogenization speed) in published studies .

Basic: What are best practices for presenting this compound data in peer-reviewed manuscripts?

Answer:

  • Table Design : Include columns for batch ID, purity (%), yield (%), and analytical method (e.g., "Batch OP-01: 98.2% purity, HPLC") .
  • Figure Legends : Specify instrument parameters (e.g., "NMR spectra acquired at 400 MHz in CDCl₃") .
  • Data Availability : Host raw spectra and chromatograms on platforms like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.